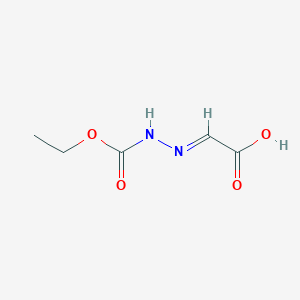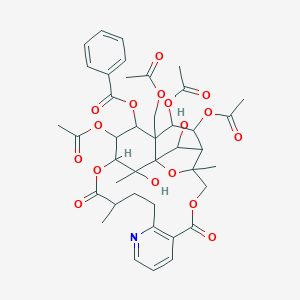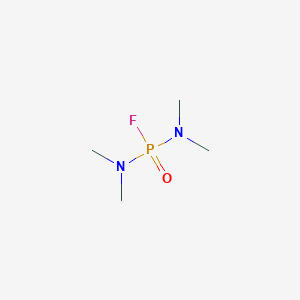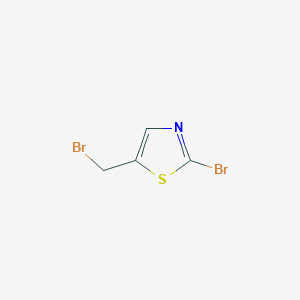
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, also known as ethyl (E)-2-(hydrazinocarbonyl)acetate, is a chemical compound with the molecular formula C6H10N2O3. It is a hydrazine derivative of acetic acid and has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways involved in cellular proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been demonstrated to possess anti-viral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid. One area of interest is the development of novel hydrazine derivatives based on its structure, with potential applications in the treatment of cancer, inflammation, and viral infections. Another area of research could focus on elucidating the exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to better understand its pharmacological effects and potential therapeutic applications. Finally, further studies could explore the pharmacokinetics and toxicity of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to assess its suitability for clinical development.
Métodos De Síntesis
The synthesis of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid involves the reaction of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid chloroformate to yield the final compound.
Aplicaciones Científicas De Investigación
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of novel hydrazine derivatives with potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities in preclinical studies.
Propiedades
Número CAS |
139397-88-9 |
|---|---|
Nombre del producto |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(10)7-6-3-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)/b6-3+ |
Clave InChI |
PNJLTXHFWVFROZ-ZZXKWVIFSA-N |
SMILES isomérico |
CCOC(=O)N/N=C/C(=O)O |
SMILES |
CCOC(=O)NN=CC(=O)O |
SMILES canónico |
CCOC(=O)NN=CC(=O)O |
Sinónimos |
Hydrazinecarboxylic acid, (carboxymethylene)-, 1-ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)











